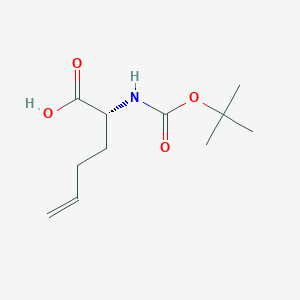

Boc-D-Homoallylglycine

Description

The Expanding Landscape of Unnatural Amino Acids in Biochemical Systems

The introduction of UAAs into proteins offers a powerful approach to expand the functional repertoire of these essential biomolecules. rsc.org Scientists can now site-specifically introduce amino acids with novel chemical properties, enabling a wide range of experiments that were previously impossible. nih.gov

Unnatural amino acids serve as powerful tools to investigate protein structure, dynamics, and interactions. nih.gov By replacing a natural amino acid with a UAA at a specific site, researchers can introduce altered physicochemical and biological properties, providing high-resolution insights into structure-activity relationships. rsc.orgfrontiersin.org This approach allows for the introduction of functionalities not found in the canonical amino acids, such as bio-orthogonal handles for labeling, photocross-linkers to trap interacting molecules, and even post-translational modifications to study their impact on protein function. nih.govnih.gov The ability to make subtle, targeted changes to a protein's composition is invaluable for dissecting the intricate mechanisms that govern its biological activity.

Beyond their use in studying existing proteins, UAAs are crucial building blocks for the creation of entirely new chemical entities with tailored properties. scispace.com In the field of drug discovery, the incorporation of UAAs into peptides can lead to the development of peptidomimetics with enhanced stability, bioavailability, and therapeutic efficacy. nih.govopenaccessjournals.com These modified peptides can be designed to resist proteolytic degradation, a common challenge with natural peptide-based drugs. nih.gov Furthermore, the unique side chains of UAAs can be leveraged to create novel biomaterials with specific functionalities, opening up new avenues in materials science and biotechnology. escholarship.org

Defining Boc-D-Homoallylglycine as a Key Non-Canonical Amino Acid

Among the growing arsenal (B13267) of UAAs, this compound stands out due to its unique combination of structural features. This compound is a derivative of homoallylglycine, an amino acid containing an alkene group in its side chain. rsc.org

The "D" in this compound signifies its stereochemistry. While most amino acids found in ribosomally synthesized proteins are in the "L" configuration, the presence of D-amino acids can have profound biological effects. wikipedia.orgacs.org The incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation, a desirable property for therapeutic peptides. nih.gov The allylic side chain of homoallylglycine provides a reactive handle for further chemical modification. This alkene functionality can participate in a variety of chemical reactions, most notably the thiol-ene reaction, which allows for the efficient and specific attachment of other molecules, such as drugs or imaging agents. rsc.orgnih.gov

The "Boc" prefix refers to the tert-butoxycarbonyl group, a widely used protecting group for the amine functionality of amino acids. genscript.comwikipedia.org In peptide synthesis, it is crucial to temporarily block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. openaccessjournals.com The Boc group is ideal for this purpose as it is stable under many reaction conditions but can be easily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This selective deprotection allows for the stepwise and controlled assembly of peptide chains, making the Boc group a cornerstone of modern peptide synthesis. genscript.com

Chemical and Physical Properties of this compound

This compound is a white, powdered solid at room temperature. chemimpex.com Its chemical structure and properties make it a versatile building block in organic synthesis, particularly in the construction of complex peptides and other bioactive molecules.

| Property | Value | Source |

| Synonyms | Boc-D-β-HomoGly(allyl)-OH, Boc-(R)-3-amino-5-hexenoic acid, (R)-N-Boc-3-amino-hex-5-enoic acid | chemimpex.compeptide.com |

| CAS Number | 269726-94-5, 219819-76-8 | chemimpex.compeptide.comchemsrc.commybiosource.com |

| Molecular Formula | C₁₁H₁₉NO₄ | chemimpex.compeptide.commybiosource.com |

| Molecular Weight | 229.28 g/mol | chemimpex.compeptide.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 95% or ≥ 98% (HPLC) | chemimpex.commybiosource.com |

| Optical Rotation | [α]D²⁵ = +21 ± 2º (c=1 in EtOH) | chemimpex.com |

| Storage Conditions | 0-8°C or -20°C | chemimpex.commybiosource.com |

Research Findings and Applications

The unique structural characteristics of this compound have led to its use in a variety of research applications, primarily centered around peptide and protein chemistry.

Synthesis and Modification of Peptides

The primary application of this compound is as a building block in peptide synthesis. chemimpex.com Its Boc-protected amine allows for its straightforward incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. openaccessjournals.comgenscript.com

A key feature is the homoallyl group, which serves as a versatile chemical handle. This terminal alkene can undergo a variety of chemical transformations, most notably the thiol-ene "click" reaction. rsc.orgnih.gov This reaction allows for the efficient and orthogonal modification of the peptide after its initial synthesis. For instance, researchers have used this approach to attach glycosyl thiols to peptides containing homoallylglycine, creating synthetic glycoproteins. nih.gov This "tag-and-modify" strategy offers a powerful way to introduce a wide range of functionalities into peptides with high specificity and under mild, aqueous conditions. nih.gov

Incorporation into Biologically Active Molecules

The D-configuration of the amino acid provides a strategic advantage in the design of therapeutic peptides. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, the enzymatic degradation of proteins and peptides. nih.gov This can lead to a longer in vivo half-life and improved therapeutic efficacy.

Furthermore, the synthesis of N-methylated derivatives of homoallylglycine has been reported. nih.gov N-methylation is another common strategy to improve the pharmacokinetic properties of peptides. The ability to perform such modifications on homoallylglycine derivatives further expands the toolkit available to medicinal chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184834 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219819-76-8 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219819-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Boc D Homoallylglycine and Its Analogs

Stereoselective and Chiral Synthesis Approaches

Achieving the desired D-configuration at the α-carbon is the central challenge in synthesizing Boc-D-Homoallylglycine. Enantioselective synthesis, a form of chemical synthesis that favors the formation of a specific enantiomer, is crucial. wikipedia.org These methods utilize a chiral influence, such as a catalyst or auxiliary, to direct the reaction pathway, resulting in an unequal amount of the possible stereoisomers. wikipedia.org

Enantioselective Routes to D-Homoallylglycine Derivatives

The synthesis of D-amino amides and acids often relies on stereoselective methods that avoid the formation of racemic mixtures, which would necessitate challenging separation steps. nih.govrsc.org One effective strategy involves the enantioselective aza-Henry (nitro-Mannich) reaction. For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been developed for additions to alkyl imine electrophiles. rsc.org This method provides access to enantioenriched β-amino-α-bromonitroalkanes, which serve as versatile intermediates. rsc.org A subsequent three-step protocol starting from aliphatic aldehydes can yield homologated peptides with a D-α-amino amide residue, demonstrating a practical route to D-amino acid derivatives. nih.govrsc.org Other notable approaches for preparing enantiopure amino acids include the alkylation of masked glycine (B1666218) derivatives and asymmetric Strecker reactions. nih.gov

Application of Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity. researchgate.net This approach employs a chiral catalyst in sub-stoichiometric amounts to generate a chiral product from a prochiral substrate. york.ac.uk The catalyst is regenerated in the process, making it an atom-efficient strategy. researchgate.net Both transition-metal catalysts and small organic molecules (organocatalysts) have been successfully applied in the synthesis of chiral amino acids. ccnu.edu.cn

For example, the enantioselective synthesis of D-amino amides has been achieved using phase-transfer catalysis with cinchona alkaloid derivatives. nih.gov In a different context, the asymmetric Strecker reaction can be controlled by a chiral amido-thiourea catalyst, which facilitates the enantioselective hydrocyanation of an imine, a key step in forming the chiral α-aminonitrile precursor to the desired amino acid. nih.gov The development of visible-light-induced asymmetric catalysis also represents a growing field, offering mild and effective methods for synthesizing chiral compounds. ccnu.edu.cn

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org After the new stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective because it leads to the formation of diastereomers, which have different physical properties and can be separated using standard techniques like chromatography or crystallization. york.ac.uk

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.orgsigmaaldrich.com For example, an N-acyl camphorsultam can be used in stereoselective Michael additions or Claisen rearrangements. wikipedia.org In a route analogous to the synthesis of D-amino acid derivatives, a chiral auxiliary was used to prepare N-Boc-d-Adod (a D-amino acid derivative) in enantiopure form in just two steps. nih.gov

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org When the organocatalyst is chiral, it can induce enantioselectivity. wikipedia.org This field has expanded rapidly, providing environmentally friendly alternatives to metal-based catalysts. wikipedia.org Proline and its derivatives are classic examples, often used in asymmetric aldol (B89426) and Mannich reactions. wikipedia.org

More complex organocatalysts have been designed for specific transformations. For the synthesis of non-proteinogenic amino acids, a chiral amido-thiourea catalyst has been shown to be highly effective in the asymmetric Strecker reaction, yielding products with high enantiomeric excess. nih.gov In other advanced applications, chiral peptide-phosphonium salts have been developed as catalysts for atroposelective dynamic kinetic resolutions, demonstrating the versatility of organocatalysis in constructing complex chiral molecules. nih.gov

Contemporary Chemical Synthesis Techniques

Modern synthetic chemistry offers powerful tools for constructing complex molecules like this compound with high precision and efficiency. Palladium-catalyzed cross-coupling reactions and asymmetric variations of classical name reactions are at the forefront of these methodologies.

Palladium-Catalyzed Reactions for Allylic Functionalization

Palladium-catalyzed reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. Specifically, the functionalization of allylic C-H bonds provides a direct method for introducing an allyl group, a key structural feature of homoallylglycine. nih.gov This process typically involves the reaction of an olefin with a palladium(II) salt, which removes an allylic hydrogen to form a π-allylpalladium complex. nih.gov This electrophilic intermediate can then be attacked by a wide range of nucleophiles to form the desired product. snnu.edu.cn

Significant progress has been made in developing catalytic systems that are efficient for open-chain olefins under mild conditions. nih.govrsc.org The success of these transformations often depends on the choice of ligand, with trivalent phosphorus ligands such as phosphoramidites being particularly effective. snnu.edu.cn In enantioselective variants, a combination of a chiral ligand and other additives can synergistically control the stereoselectivity of the nucleophilic attack, providing access to optically active building blocks. snnu.edu.cnnih.gov The catalytic cycle involves the generation of an electrophilic π-allylpalladium species, which is then leveraged to forge versatile chemical bonds. snnu.edu.cn

Table 1: Key Components in Palladium-Catalyzed Asymmetric Allylic C-H Functionalization

| Component | Role in Catalysis | Example(s) | Reference(s) |

| Palladium Source | Forms the active catalyst and π-allyl intermediate | [Pd(allyl)Cl]₂, Pd(OAc)₂ | nih.gov |

| Ligand | Influences reactivity, stability, and stereoselectivity | Chiral Phosphoramidites, Triarylphosphines | snnu.edu.cn |

| Oxidant | Regenerates the active Pd(II) catalyst | p-Quinone, Air | snnu.edu.cnrsc.org |

| Nucleophile | Attacks the π-allylpalladium complex to form the product | Azlactones, Pyrazol-5-ones, Malonates | snnu.edu.cn |

| Additive/Co-catalyst | Can assist in C-H activation or control stereoselectivity | Chiral Phosphoric Acid, Primary Amine | snnu.edu.cn |

Strecker Synthesis Variations for Unnatural Amino Acid Generation

The Strecker synthesis, first reported in 1850, is a fundamental method for preparing α-amino acids. youtube.comwikipedia.org The classical reaction involves a one-pot, three-component reaction between an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. wikipedia.orgmasterorganicchemistry.com While the traditional method produces a racemic mixture, modern variations have transformed it into a powerful tool for asymmetric synthesis. wikipedia.org

The development of catalytic asymmetric Strecker reactions is a significant advance for producing unnatural amino acids with high enantiopurity. nih.gov A notable approach employs a chiral organocatalyst, such as a robust amido-thiourea catalyst, to control the key hydrocyanation step where the cyanide ion adds to an imine. nih.gov This strategy is compatible with inexpensive and safely handled aqueous cyanide salts like KCN, making it adaptable for large-scale synthesis. nih.gov The resulting enantiomerically enriched α-aminonitrile is then isolated and can be directly converted to the desired N-protected amino acid, such as this compound, through hydrolysis followed by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Table 2: Catalytic Asymmetric Strecker Synthesis of Boc-Protected Amino Acids

| Aldehyde Substrate | Catalyst | Cyanide Source | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Isovaleraldehyde | Chiral Amido-Thiourea | KCN (aq) | 88 | 98 | nih.gov |

| Pivalaldehyde | Chiral Amido-Thiourea | KCN (aq) | 99 | 97 | nih.gov |

| 3-Phenylpropionaldehyde | Chiral Amido-Thiourea | KCN (aq) | 91 | 97 | nih.gov |

| Benzaldehyde | Chiral Amido-Thiourea | KCN (aq) | 99 | 91 | nih.gov |

This table is adapted from research findings on a general method for synthesizing highly enantiomerically enriched non-proteinogenic amino acids. The process involves hydrocyanation followed by hydrolysis and Boc protection. nih.gov

Novel Alkylation and Coupling Methods for Constructing Complex Derivatives

The synthetic utility of this compound is significantly enhanced by its terminal alkene functionality, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Modern catalytic methods have enabled the construction of complex derivatives, transforming the simple amino acid scaffold into intricate molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the derivatization of homoallylglycine analogs. For instance, the Larock indole (B1671886) synthesis, a powerful annulation strategy, has been successfully applied. The palladium-catalyzed coupling of N-Boc-N-methyl-D-propargylglycine derivatives with ortho-iodoanilines yields a range of N-methyl-D-tryptophans with high enantiomeric purity (>96% ee). nih.gov A related domino sequence, involving enamine formation from a chiral aldehyde derived from this compound followed by a Heck cyclization, provides another convergent route to complex heterocyclic systems. nih.gov The Suzuki reaction, a cornerstone of C-C bond formation, also offers a pathway for derivatization. harvard.edu While direct Suzuki coupling on the alkene is less common, the homoallylic scaffold can be transformed into organoborane intermediates, which then readily participate in Suzuki cross-couplings to yield novel bis-homophenylalanine derivatives. researchgate.net Furthermore, advanced palladium-catalyzed allylic cross-coupling reactions of homoallylic tosylates with boronic acids or their esters have been developed, enabling the formation of skipped diene structures and other complex products at ambient temperatures. ucmerced.edu

Beyond palladium catalysis, other methods have been employed to functionalize the side chain. Radical-promoted addition of thiols to the alkene of poly(L-homoallylglycine) allows for the high-yield introduction of thioether side-chains, which can be further modified. rsc.org Alkylation of the amine group itself represents another vector for creating derivatives. While standard N-methylation conditions can risk racemization, optimized protocols using silver(I) oxide (Ag₂O) and methyl iodide have been shown to produce N-methylated this compound derivatives in high yield (95%) with no significant loss of stereochemical integrity. nih.gov

These methodologies underscore the value of the homoallyl group as a platform for diversification. The ability to employ a wide range of catalytic systems allows for the precise and efficient construction of complex amino acid derivatives from a this compound starting point.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

| Larock Annulation | Pd(OAc)₂, Ph₃P, Na₂CO₃ | Propargylglycine Derivative | N-Methyl-D-tryptophans | nih.gov |

| Heck Cyclization | Pd(OAc)₂, DABCO | Aldehyde Derivative | Indole Derivatives | nih.gov |

| Allylic Cross-Coupling | Pd(0)/quinox | Homoallylic Tosylate | Skipped Dienes, Arylated Alkenes | ucmerced.edu |

| Radical Thiol Addition | AIBN (Initiator) | Poly(homoallylglycine) | Thioether-functionalized Polypeptides | rsc.org |

| N-Methylation | Ag₂O, CH₃I | This compound Ester | N-Methyl-Boc-D-homoallylglycine Ester | nih.gov |

Protecting Group Manipulations and Synthetic Efficiency

The strategic use of protecting groups is fundamental to the synthesis of peptides and other complex molecules derived from amino acids. For this compound, the efficiency and selectivity of introducing and removing the tert-butyloxycarbonyl (Boc) group, as well as its compatibility with other protecting groups, are critical for successful synthetic campaigns.

Optimized Protocols for Boc Group Introduction and Removal

Boc Group Introduction: The standard procedure for N-protection involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com However, to improve efficiency, yield, and chemoselectivity, several optimized and catalytic methods have been developed. Research has shown that catalysts such as iodine or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) can facilitate the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org Similarly, nanocerium oxide has been demonstrated as an effective catalyst for chemoselective N-Boc protection, tolerating other functional groups like alcohols and esters. researchgate.net The use of ionic liquids as catalysts has also been explored, which can activate the Boc₂O reagent and lead to excellent chemoselectivity. organic-chemistry.org These catalytic, often solvent-free, methods offer advantages in terms of milder reaction conditions, reduced side reactions (such as the formation of isocyanates or ureas), and easier product recovery. organic-chemistry.orgresearchgate.netresearchgate.net In some complex syntheses, a double Boc protection strategy has been optimized to enhance material throughput. nih.gov

Boc Group Removal: The Boc group is classified as acid-labile and is typically removed under acidic conditions. highfine.com For many applications, deprotection is achieved cleanly using neat (undiluted) trifluoroacetic acid (TFA). masterorganicchemistry.comamericanpeptidesociety.org In the context of solid-phase peptide synthesis (SPPS), a strategy utilizing Boc for temporary N-terminal protection often employs stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF), hydrogen bromide (HBr), or trifluoromethanesulfonic acid (TFMSA), for the final cleavage step to remove both the N-terminal Boc group and more robust side-chain protecting groups, as well as cleaving the peptide from the resin support. thermofisher.comsigmaaldrich.com A critical aspect of Boc removal is the management of the resulting tert-butyl cation, which can cause unwanted alkylation of sensitive residues. To prevent these side reactions, scavengers like water, anisole, or thiols are typically added in excess during the deprotection step. organic-chemistry.orgthermofisher.com

| Process | Reagents/Catalyst | Conditions | Key Advantages/Notes | Reference |

| Introduction | Boc₂O, Base | Aqueous or Anhydrous | Standard, widely used protocol. | organic-chemistry.orgmasterorganicchemistry.com |

| Introduction | Boc₂O, Iodine | Solvent-free, Room Temp. | Catalytic, efficient, avoids solvent. | organic-chemistry.org |

| Introduction | Boc₂O, HClO₄–SiO₂ | Solvent-free, Room Temp. | Reusable, inexpensive catalyst. | organic-chemistry.org |

| Introduction | Boc₂O, Nanocerium oxide | Solvent-free, Room Temp. | Green, chemoselective, tolerates -OH, -COOR. | researchgate.net |

| Removal | Trifluoroacetic Acid (TFA) | Neat or in DCM | Standard for solution phase or mild deprotection. | masterorganicchemistry.comamericanpeptidesociety.orgthermofisher.com |

| Removal | Hydrogen Fluoride (HF) | Anhydrous, with scavengers | Strong acid for final cleavage in Boc-SPPS. | thermofisher.comsigmaaldrich.com |

| Removal | TMSOTf | With scavengers (e.g., EDT) | Alternative to HF, fewer side reactions. | sigmaaldrich.com |

Orthogonal Protecting Group Strategies for Multifunctional Compounds

An orthogonal protecting group strategy is a cornerstone of modern chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others without affecting them. organic-chemistry.org This is crucial when synthesizing multifunctional compounds, such as peptides containing amino acids with reactive side chains or when building complex molecular scaffolds.

The Boc group is a key component in many orthogonal schemes due to its acid lability. The most widely recognized orthogonal pairing is between the Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org In a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively cleaved using a mild base like piperidine, leaving the Boc group intact. americanpeptidesociety.org Conversely, the Boc group can be removed with acid (e.g., TFA) without disturbing the Fmoc group. masterorganicchemistry.com This Boc/Fmoc orthogonality is the foundation of the most common strategy in modern solid-phase peptide synthesis. americanpeptidesociety.orgresearchgate.net

Other protecting groups offer different cleavage conditions and are also orthogonal to Boc. These include:

Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a process to which the Boc group is stable. masterorganicchemistry.comhighfine.com

Allyloxycarbonyl (Alloc): Removed under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger, which does not affect the Boc group. researchgate.netug.edu.pl

In contrast, some combinations are not truly orthogonal. For example, the Boc/Benzyl (B1604629) (Bzl) strategy often used in peptide synthesis relies on differential acid lability rather than true orthogonality. The Boc group is removed with a relatively mild acid like TFA, while the Bzl-based side-chain protecting groups require a much stronger acid like HF for cleavage. thermofisher.comresearchgate.net While effective, this approach lacks the selectivity of a truly orthogonal system.

For a complex derivative of this compound, an orthogonal strategy would allow the Boc-protected α-amino group to remain shielded while other chemical transformations are performed on different parts of the molecule, guided by other protecting groups that can be selectively removed.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? | Reference |

| tert-Butyloxycarbonyl | Boc | Acid (TFA, HF) | - | masterorganicchemistry.comthermofisher.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes | organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org |

| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenolysis | Yes | masterorganicchemistry.comhighfine.com |

| Allyloxycarbonyl | Alloc | Pd(0) Catalyst | Yes | researchgate.netug.edu.pl |

| Benzyl | Bzl | Strong Acid (HF) | No (Differential Lability) | thermofisher.comresearchgate.net |

Integration of Boc D Homoallylglycine in Peptide and Polypeptide Construction

Peptide Synthesis Strategies Utilizing Boc-D-Homoallylglycine

The synthesis of peptides containing this compound can be accomplished through both solid-phase and solution-phase methods. The choice of strategy depends on the desired peptide length, complexity, and scale of production. The Boc protecting group is central to these processes, offering reliable and well-characterized deprotection chemistry.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble resin support. peptide.com The use of Boc-protected amino acids, including this compound, is a well-established approach within SPPS. chempep.compeptide.com This strategy relies on a principle of differential acid lability; the temporary Nα-Boc group is removed by moderate acid treatment, while more permanent side-chain protecting groups and the resin linkage require stronger acids for cleavage. peptide.com

The typical Boc-SPPS cycle for incorporating a this compound residue involves the following steps:

Resin Preparation: The synthesis begins with a C-terminal amino acid anchored to a suitable resin, such as Merrifield or PAM resin. peptide.comchempep.com

Boc Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA), typically 50% TFA in dichloromethane (B109758) (DCM). chempep.compeptide.com This reaction generates a free N-terminal amine in the form of a TFA salt. peptide.compeptide.com

Neutralization: The protonated N-terminus is neutralized to the free amine, often by washing with a base like diisopropylethylamine (DIEA). peptide.compeptide.com In more advanced protocols, known as "in situ neutralization," this step is combined with the coupling step to improve efficiency, particularly for difficult sequences. peptide.compeptide.com

Coupling: The incoming this compound is activated and coupled to the free N-terminal amine of the growing peptide chain. Standard coupling reagents such as HBTU or HATU are often used for this purpose. peptide.com The use of excess reagents helps to drive the reaction to completion. iris-biotech.de

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle. peptide.comiris-biotech.de

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups, a process that typically requires treatment with a very strong acid like hydrogen fluoride (B91410) (HF). peptide.comnih.gov The homoallyl side chain of the glycine (B1666218) residue generally does not require a protecting group during this synthesis process.

Table 1: Key Reagents and Conditions in Boc-SPPS for this compound Incorporation

| Step | Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Nα-Protection | tert-butyloxycarbonyl (Boc) | Temporary protection of the N-terminal amine. | peptide.com |

| Solid Support | Merrifield, PAM, MBHA Resins | Insoluble support for peptide assembly. | peptide.comchempep.com |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Cleavage of the Nα-Boc group. | chempep.compeptide.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Conversion of the N-terminal TFA salt to a free amine. | peptide.compeptide.com |

| Coupling | HBTU, HATU, DCC/HOBt | Activation of the carboxylic acid for amide bond formation. | chempep.compeptide.com |

| Final Cleavage | Hydrogen Fluoride (HF), TFMSA | Cleavage of the peptide from the resin and removal of side-chain protecting groups. | peptide.comnih.gov |

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide segments. libretexts.orgresearchgate.net In this method, protected amino acids are coupled sequentially in a suitable organic solvent, with purification of the intermediate peptide after each step. researchgate.net

The incorporation of this compound via solution-phase synthesis typically follows the Boc/Bzl (benzyl) strategy. researchgate.netbachem.com In this approach, the N-terminus is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more stable benzyl-based groups. bachem.com The synthesis of a dipeptide, for example, would involve:

Protection of the N-terminus of one amino acid (e.g., this compound) and the C-terminus of another.

Coupling of the two protected amino acids using a coupling reagent. libretexts.org

Selective deprotection of either the N-terminal Boc group (with an acid like TFA) or the C-terminal group to allow for further chain elongation. libretexts.orgyoutube.com

Purification of the resulting protected dipeptide, often by crystallization or chromatography, before proceeding to the next coupling step.

The Boc group is advantageous in solution-phase synthesis as its removal with TFA generates gaseous byproducts, simplifying workup procedures. researchgate.net

Aggregation of the growing peptide chain is a primary cause of reduced yield and purity, leading to the formation of "difficult sequences." peptide.com Rapid Boc chemistry protocols, which utilize in situ neutralization, have been developed to mitigate this issue. peptide.com By coupling the activated Boc-amino acid immediately upon neutralization of the N-terminal amine, the rate of the desired coupling reaction outpaces the rate of intermolecular aggregation. peptide.com The presence of the bulky homoallylglycine side chain could potentially disrupt secondary structures that lead to aggregation, thereby improving the accessibility of certain difficult sequences.

Table 2: Influence of Synthetic Strategy on Peptide Synthesis Outcomes

| Parameter | Standard Boc-SPPS | Rapid Boc-SPPS (in situ neutralization) | Solution-Phase Synthesis |

|---|---|---|---|

| Target Peptide | Routine sequences, small to medium length | "Difficult" or aggregation-prone sequences | Short peptides, peptide segments, large-scale production |

| Potential Yield | Good, but can be reduced by aggregation | High, especially for difficult sequences | Variable, dependent on purification at each step |

| Potential Purity | Generally high, dependent on cleavage efficiency | High, minimizes deletion sequences caused by aggregation | Very high, due to intermediate purification |

| Speed | Relatively fast, amenable to automation | Faster cycle times than standard Boc-SPPS | Slow and labor-intensive |

| Reagent Usage | Requires excess reagents | Requires excess reagents | More stoichiometric, but requires purification solvents |

Rational Design and Synthesis of Modified Peptides

The true utility of incorporating this compound lies in the unique chemical handle its side chain provides for post-synthetic modification. The terminal alkene is a versatile functional group that can participate in a variety of selective chemical reactions, enabling the rational design of peptides with novel structures and functions.

The primary structure of a peptide dictates its secondary and tertiary conformation. By introducing unnatural amino acids like homoallylglycine, it is possible to engineer peptides with specific conformational biases. Research has shown that polypeptides containing alkene side chains can be designed to adopt specific secondary structures or to remain in disordered states. rsc.org

The homoallylglycine side chain can be used as a precursor for further modifications that directly influence peptide conformation. For example, the alkene can be converted into a thioether via a thiol-ene reaction. rsc.orgrsc.org Subsequent oxidation or alkylation of these thioether-containing domains allows for independent conformational switching of different segments within a polypeptide. rsc.orgrsc.org This strategy provides a powerful tool for designing "smart" biomaterials that can change their structure in response to specific stimuli. The initial incorporation of this compound via standard synthesis methods is the critical first step in accessing these advanced functionalities.

Peptide-based probes are invaluable tools for studying biological processes, offering high specificity and biocompatibility. beilstein-journals.orgbeilstein-journals.org The development of these probes often requires the site-specific attachment of reporter molecules, such as fluorophores. beilstein-journals.orgqmul.ac.uk The homoallyl group of a homoallylglycine residue serves as an ideal point for such modifications.

By incorporating this compound into a peptide sequence, a unique reactive site is introduced that is orthogonal to the native functional groups of the proteinogenic amino acids. This allows for the selective modification of the homoallyl side chain without affecting other parts of the peptide. A common and highly efficient reaction for this purpose is the photo-initiated thiol-ene "click" reaction, which can be used to conjugate a wide variety of thiol-containing molecules, including:

Fluorophores: For creating fluorescent probes to visualize biological targets or monitor enzyme activity. qmul.ac.uk

Quenchers: For designing FRET (Förster Resonance Energy Transfer) probes. beilstein-journals.org

Biotin: For affinity purification or detection applications.

Chelating Agents: For developing D-peptide-based probes for molecular imaging and radionuclide therapy. mdpi.com

This ability to precisely install functionality makes this compound a key building block for creating sophisticated peptide-based probes for a wide range of biological and diagnostic applications. beilstein-journals.org

Table 3: Applications of Side-Chain Modification of Incorporated Homoallylglycine

| Modification Reaction | Attached Moiety | Application |

|---|---|---|

| Thiol-ene Reaction | Fluorescent Dye (e.g., BODIPY) | Fluorescent labeling for imaging and detection of proteases. qmul.ac.uk |

| Thiol-ene Reaction | Quencher Molecule | Development of FRET-based enzymatic assay probes. beilstein-journals.org |

| Thiol-ene Reaction | Chelating Agent (e.g., NOTA, DOTA) | Creation of radiolabeled peptide probes for PET imaging. mdpi.com |

| Oxidation (post-thiolation) | Sulfoxide (B87167)/Sulfone | Inducing conformational changes in peptide structure. rsc.org |

| Alkylation (post-thiolation) | Various Alkyl Groups | Modifying peptide domains to alter functionality and conformation. rsc.org |

Development of Constrained Peptide Architectures

The incorporation of non-proteinogenic amino acids, particularly those with unique stereochemistry and reactive side chains, is a powerful strategy in medicinal chemistry for the development of peptides with constrained architectures. This compound serves as a valuable building block in this context, primarily facilitating the synthesis of cyclic peptides through ring-closing metathesis (RCM). The use of the D-enantiomer is crucial for inducing specific secondary structures, such as β-turns, which can enhance biological activity and stability.

The general approach involves the solid-phase peptide synthesis (SPPS) of a linear peptide containing two homoallylglycine residues, or one homoallylglycine and another amino acid with an olefin-containing side chain. The spatial positioning of these residues within the peptide sequence dictates the size and conformational properties of the resulting macrocycle. The D-configuration of homoallylglycine is often strategically placed to promote a turn conformation, bringing the olefinic side chains into proximity for efficient cyclization.

Once the linear peptide is assembled, the ring-closing metathesis reaction is typically carried out on the resin-bound peptide using a ruthenium-based catalyst, such as Grubbs' catalyst. This reaction forms a carbon-carbon double bond, creating a hydrocarbon bridge that constrains the peptide backbone. The resulting cyclic peptide often exhibits increased resistance to proteolytic degradation and improved cell permeability compared to its linear counterpart. Furthermore, the conformational constraint can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

The versatility of this approach is enhanced by the ability to use commercially available L- and D-allylglycines and homoallylglycines, allowing for systematic exploration of the impact of stereochemistry on the structure and function of the macrocyclic peptide. This methodology is particularly useful in creating constrained peptides that can mimic protein secondary structures and disrupt protein-protein interactions.

Poly(Homoallylglycine) and its Derivatives in Polypeptide Research

Poly(homoallylglycine), particularly poly(L-homoallylglycine), has emerged as a versatile platform for the creation of functional polypeptides. Its well-defined secondary structure and the presence of a reactive alkene group in each repeating unit make it an ideal scaffold for post-polymerization modification.

Synthesis of Functional Polypeptides via Post-Polymerization Modification

The synthesis of poly(L-homoallylglycine) with controlled chain lengths, up to 245 residues, has been achieved through the ring-opening polymerization of L-homoallylglycine N-carboxyanhydride (NCA). nih.gov The resulting polymer adopts a stable α-helical conformation in many organic solvents, which enhances its solubility and facilitates subsequent chemical modifications. nih.govrsc.org

A primary method for functionalizing poly(homoallylglycine) is the thiol-ene reaction, which allows for the high-yield addition of a wide variety of thiol-containing molecules to the pendant alkene groups under mild, UV-initiated conditions. nih.govnih.gov This post-polymerization modification strategy is highly efficient and allows for the introduction of diverse functionalities, including hydrophilic oligoethylene glycol chains and monosaccharides, to create water-soluble polypeptides. peptide.com

Another modification strategy involves the oxidation of the alkene side chains to form an epoxide-bearing polypeptide, poly(5,6-epoxy-L-norleucine). nih.govnih.gov This epoxide-containing polymer can then be readily modified by reacting with various thiols under basic conditions to generate β-hydroxy thioether-containing polypeptides. nih.govnih.gov This method provides an alternative route to functional polypeptides with different side-chain linkages compared to the direct thiol-ene reaction. nih.gov

The ability to perform these modifications on a pre-formed polymer backbone offers significant advantages, including straightforward monomer synthesis and the potential to generate a library of functional polypeptides from a single reactive precursor polymer. nih.govpeptide.com

Conformation Analysis and Tunability of Homoallylglycine-Containing Polypeptides

Poly(L-homoallylglycine) typically exhibits a predominantly α-helical conformation in organic solvents. nih.govrsc.org Upon functionalization via the thiol-ene reaction to introduce thioether side chains, the resulting polypeptides can maintain their α-helical structure in aqueous solutions. peptide.com

A key feature of these thioether-containing polypeptides is the ability to switch their conformation. nih.govchemimpex.com The α-helical structure can be disrupted, leading to a random coil conformation, through the oxidation or alkylation of the thioether groups in the side chains. nih.govpeptide.com For example, oxidation of the thioether to a sulfoxide or alkylation to a sulfonium ion leads to a loss of helicity. rsc.orgpeptide.com This conformational change is a desirable feature for the development of responsive biomaterials, such as nanocarriers or hydrogels, that can react to specific chemical or biological signals. nih.gov

The conformational properties of these polypeptides are influenced by the nature of the side chains. For instance, derivatives modified with diethylene glycol thiol have shown lower critical solution temperature (LCST) properties in water, which can be modulated by factors such as polypeptide concentration and composition. nih.gov In contrast, poly(DL-homoallylglycine), a racemic mixture, tends to form β-sheet aggregates, which can limit its processability and potential for high molecular weight chain growth. nih.govrsc.org

The ability to create block copolymers incorporating poly(L-homoallylglycine) segments further expands the possibilities for creating materials with distinct, independently modifiable domains. nih.govchemimpex.com For example, block copolymers with poly(L-methionine) allow for the orthogonal modification of the thioether side chains in each block, enabling the design of complex polypeptide architectures with tunable functionalities and conformational behaviors. nih.govchemimpex.com

Interactive Data Table: Conformational Properties of Poly(L-homoallylglycine) Derivatives

| Derivative | Modification | Solvent | Predominant Conformation | Stimulus for Conformational Change | Resulting Conformation |

| Poly(L-homoallylglycine) | None | Organic Solvents | α-Helix | - | - |

| Thioether-modified | Thiol-ene reaction | Aqueous | α-Helix | Oxidation/Alkylation | Random Coil |

| Poly(DL-homoallylglycine) | None | - | β-Sheet | - | - |

Chemical Biology and Bioorthogonal Applications of Boc D Homoallylglycine

Bioconjugation Methodologies Employing the Alkene Moiety

The terminal alkene of homoallylglycine is particularly amenable to a range of chemical transformations that are orthogonal to the functional groups typically found in biological systems. This allows for the selective modification of proteins and peptides into which this amino acid has been incorporated.

Thiol-Ene Click Chemistry for Site-Specific Conjugation

Thiol-ene click chemistry has emerged as a robust and efficient method for bioconjugation, characterized by its high yields, tolerance of various functional groups, and ability to proceed under mild, often aqueous, conditions. The reaction involves the radical-mediated addition of a thiol to the alkene of the homoallylglycine side chain, forming a stable thioether linkage. This process can be initiated by light (photo-initiation) or by thermal radical initiators.

The incorporation of homoallylglycine (Hag) into a peptide or protein provides a specific "tag" for modification. For instance, a "tag-and-modify" strategy has been successfully applied for the glycosylation of proteins. In this approach, the alkene-containing homoallylglycine is introduced into the protein sequence, followed by the thiol-ene reaction with a glycosyl thiol to attach a carbohydrate moiety. nih.gov

The efficiency of the thiol-ene reaction makes it a valuable tool for creating well-defined, homogeneous bioconjugates. The reaction conditions can be optimized for aqueous environments, which is crucial for maintaining the native structure and function of biomolecules.

| Reactants | Initiator | Solvent | Yield | Reference |

| Boc-allylglycine and various thiols | UV irradiation | EtOH | >90% | nih.gov |

| Glycosyl thiol and homoallylglycine-tagged protein | Photoinitiator (e.g., DPAP) | Aqueous buffer | High | nih.gov |

This table presents representative data for thiol-ene reactions involving alkene-containing amino acids, illustrating the high efficiency of this conjugation method.

Advanced Ring-Closing Metathesis and Other Olefin Functionalizations

Ring-closing metathesis (RCM) is a powerful tool for introducing conformational constraints into peptides by forming cyclic structures. When two homoallylglycine (or similar olefin-containing) residues are strategically placed within a peptide sequence, RCM can be employed to create a covalent bridge between their side chains. This cyclization is typically catalyzed by ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their functional group tolerance. organic-chemistry.orgharvard.edu

The resulting cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their restricted conformations. The efficiency of RCM can be influenced by factors such as the choice of catalyst, solvent, and the distance between the reacting alkene moieties within the peptide chain. organic-chemistry.org While many applications involve allylglycine, the principles are directly applicable to homoallylglycine. nih.gov

Beyond RCM, the alkene side chain of homoallylglycine can undergo other functionalizations, such as hydrothiolation, which can be used to introduce a wide range of functionalities to the peptide or protein.

| Catalyst | Solvent | Temperature | Conversion/Yield | Reference |

| Grubbs II | Dichloromethane (B109758) | 40 °C | High | organic-chemistry.org |

| Hoveyda-Grubbs II | Dichloromethane | 40-60 °C | ≥70% | organic-chemistry.org |

| AquaMet | Water with MgCl₂ | Room Temp. | Moderate to High | nih.gov |

This table summarizes common catalysts and conditions for ring-closing metathesis in peptide systems, highlighting the versatility of this technique.

Exploring Alternative Bioorthogonal Reactions for Live System Labeling

The alkene functionality of homoallylglycine is a substrate for several other bioorthogonal reactions that are suitable for labeling in living systems. These reactions offer alternative strategies to thiol-ene chemistry and are characterized by their high specificity and biocompatibility.

One prominent example is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene. While homoallylglycine's alkene is not highly strained, it can still participate in reactions with highly reactive tetrazines, particularly under specific conditions. This reaction is exceptionally fast and has been widely used for in vivo imaging and labeling of biomolecules. frontiersin.org The development of photo-activated tetrazines allows for spatiotemporal control over the labeling process in live cells. biorxiv.orgresearchgate.netnih.govnih.gov

Another emerging area is photoclick chemistry, where light is used to trigger a cycloaddition reaction. For instance, tetrazoles can be photoactivated to react with alkenes, providing a powerful tool for the light-induced labeling of biomolecules in their native environment. mdpi.com These methods expand the toolkit for studying biological processes in real-time with high precision.

Construction of Complex Glycoconjugates and Glycoproteins

The ability to site-selectively introduce modifications onto proteins using Boc-D-Homoallylglycine has profound implications for the synthesis of complex glycoconjugates and glycoproteins. These molecules play crucial roles in numerous biological processes, and the ability to synthesize them in a controlled manner is essential for studying their structure-function relationships.

Site-Selective Glycosylation of Proteins and Peptides via Homoallylglycine Tags

A key application of incorporating homoallylglycine into proteins is to serve as a chemical handle for site-selective glycosylation. Traditional methods for producing glycoproteins often result in heterogeneous mixtures, making it difficult to study the specific roles of individual glycan structures. By introducing a homoallylglycine residue at a desired position through site-directed mutagenesis and protein expression, a unique reactive site is created for the attachment of a glycan. nih.gov

The subsequent glycosylation can be achieved using methods such as the thiol-ene reaction with a glycosyl thiol, as previously described. This chemoenzymatic approach combines the precision of genetic engineering with the efficiency of chemical ligation to produce homogeneous glycoproteins. nih.gov This strategy allows for the systematic variation of the glycan structure and its attachment site, providing a powerful platform for investigating the impact of glycosylation on protein folding, stability, and function.

Synthetic Approaches to Glycodendriproteins and Proteoglycan Mimics

Glycodendriproteins are complex macromolecules where dendritic carbohydrate structures (glycodendrons) are attached to a protein scaffold. These structures can mimic the multivalent presentation of carbohydrates on the surface of cells and are valuable tools for studying carbohydrate-protein interactions. The site-specific incorporation of homoallylglycine provides an anchor point for the attachment of pre-synthesized glycodendrons. ox.ac.uk

Similarly, proteoglycan mimics can be synthesized by attaching glycosaminoglycan (GAG) chains to a protein or peptide backbone via the homoallylglycine tag. Proteoglycans are a major component of the extracellular matrix and play critical roles in tissue development and homeostasis. The ability to synthesize proteoglycan mimics with defined structures is crucial for developing new biomaterials and therapeutic agents for tissue engineering and regenerative medicine. Convergent synthetic strategies, where the glycan and protein components are synthesized separately before being conjugated, are often employed for the construction of these complex biomolecules. ox.ac.uk

Probing Glycan-Protein Interactions in Complex Biological Environments

Glycan-protein interactions are fundamental to a vast array of physiological and pathological processes, including cell-cell recognition, immune responses, and pathogen infection. The study of these interactions in their native context is challenging due to their often weak and transient nature. Metabolic glycoengineering, coupled with bioorthogonal chemistry, has emerged as a powerful approach to label and visualize glycans, thereby facilitating the study of their interactions. mdpi.comnih.govcas.org This typically involves introducing a monosaccharide modified with a bioorthogonal handle, such as an azide or an alkyne, into cellular glycan structures. nih.govnih.gov

While the direct application of this compound for probing glycan-protein interactions through metabolic labeling of glycans has not been extensively documented in available research, the principles of bioorthogonal chemistry suggest its potential utility in this area. The homoallyl group can, in principle, serve as a bioorthogonal handle for subsequent chemical ligation reactions. However, the primary route for investigating glycan-protein interactions has predominantly involved the metabolic incorporation of unnatural sugars bearing bioorthogonal functionalities. mdpi.comnih.govuni-konstanz.de These modified sugars are processed by the cell's glycosylation machinery and incorporated into glycoproteins and other glycoconjugates. The bioorthogonal handle is then available for reaction with a probe for imaging or affinity purification.

Future research may explore the development of methodologies to link D-Homoallylglycine to glycans enzymatically or synthetically, thereby enabling its use as a probe for glycan-protein interactions. Such an approach would broaden the toolkit available to glycobiologists for studying these critical biological recognition events.

Applications in Protein Engineering and Functional Studies

The ability to incorporate unnatural amino acids into proteins opens up new avenues for protein engineering, allowing for the introduction of novel chemical functionalities that can be used to modulate protein function, probe protein dynamics, and enhance enzymatic catalysis. nih.govresearchgate.netsemanticscholar.org Homoallylglycine has been identified as an unnatural amino acid that can be incorporated into proteins. rsc.orgacs.org

The site-specific incorporation of unnatural amino acids is a powerful strategy for reprogramming protein function. nih.govresearchgate.netnih.gov By replacing a natural amino acid with a UAA like D-Homoallylglycine, novel chemical properties can be introduced into a protein. The alkene side chain of homoallylglycine provides a handle for subsequent chemical modifications through bioorthogonal reactions. rsc.org This allows for the attachment of a wide range of molecules, including small molecule drugs, imaging agents, and polyethylene glycol (PEG), to alter the protein's activity, stability, or localization.

The general workflow for reprogramming protein function using an unnatural amino acid like D-Homoallylglycine involves:

Genetic Encoding: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the unnatural amino acid and its corresponding codon (often a stop codon like UAG).

Protein Expression: The engineered protein is expressed in a host organism in the presence of the unnatural amino acid, leading to its site-specific incorporation.

Bioorthogonal Modification: The incorporated homoallyl group is then selectively reacted with a molecule of interest that carries a complementary reactive group.

While the conceptual framework for using D-Homoallylglycine to reprogram protein function is well-established within the broader field of unnatural amino acid mutagenesis, specific examples detailing the reprogramming of a particular protein's function using this amino acid are an area of ongoing research. The ability to introduce a reactive alkene functionality offers considerable potential for creating proteins with novel, tailor-made functions.

Understanding the dynamic nature of proteins is crucial for elucidating their mechanisms of action. nih.govresearchgate.net Chemical reporters, which are small molecules or functional groups that can be selectively visualized, have become indispensable tools for studying protein dynamics in living cells. nih.govdntb.gov.uanih.goveinsteinmed.edu The incorporation of unnatural amino acids with bioorthogonal handles, such as the homoallyl group of D-Homoallylglycine, enables the development of such chemical reporters.

Once D-Homoallylglycine is incorporated into a protein of interest, its alkene side chain can be selectively labeled with a fluorescent probe through a bioorthogonal reaction. This allows for the real-time tracking of the protein's localization, trafficking, and interactions within a living cell. Techniques such as fluorescence resonance energy transfer (FRET) and fluorescence correlation spectroscopy (FCS) can be employed to study conformational changes and binding events of the labeled protein.

Table 1: Potential Bioorthogonal Reactions for Labeling Homoallylglycine

| Reaction Type | Reactants | Advantages |

|---|---|---|

| Thiol-ene Reaction | Thiol | High efficiency, proceeds under mild conditions |

| Tetrazine Ligation | Tetrazine | Fast reaction kinetics, highly specific |

The development of chemical reporters based on D-Homoallylglycine would provide a valuable addition to the existing toolkit for studying protein dynamics, offering an alternative to other commonly used bioorthogonal handles like azides and alkynes.

Enzyme engineering aims to improve the catalytic efficiency, stability, and substrate specificity of enzymes for various biotechnological and industrial applications. tudelft.nlrsc.orgresearchgate.netmdpi.comresearchgate.net The introduction of unnatural amino acids into the active site or other strategic locations of an enzyme can lead to enhanced catalytic properties. rsc.orgduke.edu The incorporation of D-Homoallylglycine could be leveraged to engineer enzymes in several ways:

Active Site Modification: The homoallyl group, once incorporated in or near the active site, can be chemically modified to introduce novel catalytic functionalities. acs.org This could lead to enzymes with altered substrate specificities or even entirely new catalytic activities.

Covalent Tethering of Co-factors: The bioorthogonal handle can be used to covalently attach co-factors or prosthetic groups, potentially enhancing the enzyme's catalytic efficiency or stability.

Probing Enzyme Mechanisms: The incorporation of D-Homoallylglycine can serve as a probe to study enzyme mechanisms. The unique reactivity of the alkene side chain can be exploited to trap reaction intermediates or map the enzyme's active site.

Table 2: Strategies for Enzyme Engineering with Unnatural Amino Acids

| Engineering Strategy | Description | Potential Outcome with D-Homoallylglycine |

|---|---|---|

| Rational Design | Site-directed mutagenesis to introduce the UAA at a specific position based on structural and mechanistic information. | Introduction of a bioorthogonal handle at a predetermined site for specific modification. |

| Directed Evolution | Random mutagenesis followed by screening or selection for desired properties. | Evolution of enzymes with improved tolerance for the incorporation of D-Homoallylglycine and enhanced catalytic activity. |

While the application of D-Homoallylglycine in enzyme engineering is a promising area, detailed research findings demonstrating the creation of enzymes with enhanced catalytic properties through its incorporation are still emerging. The versatility of its bioorthogonal handle suggests that it will be a valuable tool for the future of enzyme design and biocatalysis.

Research Frontiers and Future Perspectives on Boc D Homoallylglycine

Design of Next-Generation Homoallylglycine Derivatives

The development of novel homoallylglycine derivatives is a key area of research, aimed at enhancing their utility and expanding their applications. This involves strategic modifications to the amino acid's structure to fine-tune its reactivity, stability, and biological compatibility.

Exploration of Diverse Side Chain Modifications for Tailored Reactivity

The terminal alkene in the side chain of homoallylglycine is its most significant feature, providing a site for post-translational or post-synthetic modification. A primary strategy for modifying this side chain is the radical-promoted thiol-ene reaction, which allows for the high-yield functionalization with a wide variety of thiols. rsc.orgrsc.org This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying complex biomolecules like polypeptides. escholarship.org

Researchers have successfully synthesized polypeptides containing homoallylglycine and subsequently modified the alkene side chains to introduce various functionalities. escholarship.org These modifications can dramatically alter the properties of the resulting polypeptide, such as its solubility and conformation. For example, the addition of hydrophilic thiol-containing molecules can render a previously water-insoluble polypeptide soluble. escholarship.org Furthermore, the resulting thioether linkage can undergo secondary modifications, such as alkylation or oxidation, providing another layer of control over the polypeptide's structure and function. rsc.org

Table 1: Examples of Side Chain Modifications of Poly(L-homoallylglycine) via Thiol-Ene Reaction

| Thiol Reagent | Resulting Side Chain Functionality | Impact on Polypeptide Properties | Reference |

| 1-Thioglycerol | Dihydroxypropyl thioether | Induces water solubility, maintains α-helical structure | escholarship.org |

| Cysteamine hydrochloride | Aminoethyl thioether | Introduces positive charges, affects conformation | rsc.org |

| Mercaptoethanol | Hydroxyethyl thioether | Enhances hydrophilicity | escholarship.org |

| Methoxy-terminated oligo(ethylene glycol) thiol | PEGylated thioether | Improves water solubility and biocompatibility | rsc.org |

| Thiol-modified carbohydrates | Glycosylated thioether | Creates glycopolypeptides, potential proteoglycan mimics | escholarship.org |

This ability to create diverse derivatives from a single polypeptide precursor highlights the power of post-polymerization modification. escholarship.org Future research will likely focus on expanding the library of thiol modifiers to include moieties for specific biological targeting, fluorescent labeling, or drug conjugation.

Integration with Novel Protecting Group Strategies and Synthesis Technologies

The synthesis of peptides and proteins containing Boc-D-Homoallylglycine relies on sophisticated protecting group strategies, most notably those used in Solid Phase Peptide Synthesis (SPPS). biosynth.com The Boc (tert-Butoxycarbonyl) group is an acid-labile protecting group for the α-amino group of the amino acid. creative-peptides.com In SPPS, the choice of protecting groups is critical to prevent unwanted side reactions. biosynth.com

An orthogonal protecting group strategy is essential when synthesizing complex peptides where specific, differential modifications are required. organic-chemistry.org This involves using protecting groups that can be removed under different conditions. For instance, the widely used Fmoc (9-Fluorenylmethyloxycarbonyl) group is removed by a base, while the Boc group is removed by an acid. biosynth.com This orthogonality allows for the selective deprotection and modification of one part of a molecule while other protected sites remain intact. organic-chemistry.org

In the context of this compound, an orthogonal strategy would allow for the modification of its alkene side chain while other side chains (e.g., the ε-amino group of lysine protected with Fmoc) remain untouched. Modern synthesis technologies are exploring novel safety-catch linkers and multi-orthogonal schemes that provide even greater flexibility and control during the synthesis and modification of complex peptides containing unnatural amino acids. researchgate.net

Table 2: Comparison of Common Orthogonal Protecting Group Strategies in Peptide Synthesis

| Strategy | α-Amino Protection | Side Chain Protection | Cleavage Conditions | Key Features |

| Boc/Bzl | Boc (Acid-labile) | Benzyl (B1604629) (Bzl) ethers/esters (Strong acid-labile) | α-Amino: Mild acid (TFA); Side Chain & Cleavage: Strong acid (HF) | Classic Merrifield strategy; considered quasi-orthogonal. researchgate.net |

| Fmoc/tBu | Fmoc (Base-labile) | tert-Butyl (tBu) ethers/esters (Acid-labile) | α-Amino: Base (Piperidine); Side Chain & Cleavage: Acid (TFA) | Widely used due to milder cleavage conditions; truly orthogonal. biosynth.comresearchgate.net |

Future advancements will likely involve the development of new protecting groups compatible with the unique reactivity of the homoallylglycine side chain and the integration of automated synthesis platforms to accelerate the creation of novel homoallylglycine-containing peptides.

Expanding the Scope of Bioorthogonal Reactivity

A bioorthogonal reaction is a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.gov The alkene side chain of homoallylglycine is a prime substrate for several such reactions, enabling its use for labeling and imaging biomolecules in their natural environment.

Optimization of Reaction Kinetics and Selectivity for in vivo Applications

For in vivo applications, the kinetics and selectivity of a bioorthogonal reaction are paramount. The reaction must be fast enough to proceed at the low concentrations typical of biological systems and must be highly selective to avoid off-target reactions. nih.govacs.org

One of the most promising bioorthogonal reactions involving homoallylglycine is the photo-induced tetrazole-alkene cycloaddition, often termed "photoclick chemistry". nih.gov This reaction is initiated by UV light, allowing for spatiotemporal control over the labeling process. Upon irradiation, a tetrazole reacts with the alkene of homoallylglycine to form a stable, fluorescent pyrazoline adduct. nih.gov This provides a direct method for imaging newly synthesized proteins containing the homoallylglycine reporter. nih.gov

Research has shown that the metabolic incorporation of homoallylglycine into proteins is highly efficient and does not appear to be cytotoxic. nih.gov The kinetics of the photoclick reaction are favorable for cellular applications. However, a limitation of many alkene-based reactions for in vivo use in complex organisms is the potential for side reactions with endogenous thiols. acs.org Therefore, a major frontier is the optimization of reaction conditions and the development of new alkene-tetrazole pairs with enhanced reaction rates and improved selectivity to overcome these challenges.

Table 3: Kinetic Data for a Photo-Induced Tetrazole-Alkene Cycloaddition

| Reactants | Reaction Type | Second-Order Rate Constant (k₂) | Conditions | Reference |

| Diphenyltetrazole + 4-penten-1-ol | Photo-induced [3+2] Cycloaddition | 0.21 M⁻¹s⁻¹ | UV irradiation (302 nm) in PBS buffer | nih.gov |

| Dimethoxyphenyltetrazole + 4-penten-1-ol | Photo-induced [3+2] Cycloaddition | 0.35 M⁻¹s⁻¹ | UV irradiation (302 nm) in PBS buffer | nih.gov |

Future work will focus on developing tetrazole reagents that can be activated by longer wavelength light to minimize photodamage to cells and improve tissue penetration for in vivo studies.

Development of Advanced Bioconjugation Tools for Multiplexed Labeling

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. nih.gov The development of advanced bioconjugation tools is essential for creating complex molecular probes and therapeutic agents. cam.ac.uk A significant challenge in chemical biology is the ability to label multiple biomolecules simultaneously in a single system, a technique known as multiplexed labeling.

This requires a set of mutually orthogonal bioorthogonal reactions—reactions that proceed in the presence of each other without cross-reactivity. nih.govresearchgate.net The alkene handle of homoallylglycine can be part of such a toolkit. For instance, a system could be designed where homoallylglycine is incorporated into one protein and another unnatural amino acid with an azide or alkyne handle is incorporated into a second protein. The alkene could be labeled via a tetrazole ligation, while the azide or alkyne is simultaneously labeled via a strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govnih.gov

The development of such mutually orthogonal systems is an active area of research. researchgate.net Success in this area would allow for sophisticated experiments to probe complex biological interactions in real-time. The versatility of the homoallylglycine side chain makes it an attractive component for these advanced bioconjugation strategies.

Advanced Applications in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.neteubopen.org They are crucial tools for target validation in drug discovery and for elucidating complex cellular pathways. nih.govrsc.org this compound serves as an excellent precursor for the development of chemical probes designed to investigate protein synthesis, localization, and function.

By metabolically incorporating homoallylglycine into proteins, researchers can introduce a chemical handle for subsequent modification with a variety of reporter tags. nih.gov As demonstrated with photoclick chemistry, this allows for the attachment of fluorophores for imaging applications. nih.gov This technique enables the visualization of newly synthesized proteins with high spatiotemporal resolution, providing insights into processes like localized translation in neurons or the dynamics of protein production during the cell cycle.

Beyond fluorescent tags, other moieties can be attached to the homoallylglycine side chain to create different types of chemical probes. These could include:

Affinity tags (e.g., biotin): For the isolation and identification of newly synthesized proteins and their binding partners.

Photo-crosslinkers: To capture transient protein-protein interactions.

Small molecule drugs: To create targeted protein-drug conjugates.

The development of homoallylglycine-based probes represents a powerful strategy for moving beyond static snapshots of the proteome to a dynamic understanding of how, when, and where proteins are made and function within the living cell. rsc.org These advanced chemical probes will continue to be instrumental in dissecting complex biological questions and identifying new therapeutic targets. nih.govnih.gov

Contributions to Target Identification and Validation Studies

Target identification and validation are foundational steps in the drug discovery pipeline, aiming to confirm the relevance of a biological molecule to a disease process. nih.gov The incorporation of unnatural amino acids like this compound into peptide-based tools is a powerful strategy in this context. The homoallyl group serves as a chemical handle for bioorthogonal ligation reactions, allowing for the attachment of reporter molecules such as biotin or fluorescent dyes.

These modified peptides can be used in a variety of assays to identify and validate protein targets. For instance, a peptide library incorporating this compound could be screened against cell lysates. After a binding event, the terminal alkyne can be "clicked" to an azide-containing reporter tag, enabling the isolation and subsequent identification of the target protein via mass spectrometry. This approach, often part of chemoproteomics workflows, helps to deconvolute the molecular targets of bioactive peptides. discoveryontarget.com

The validation process involves demonstrating that modulating the identified target yields a desired therapeutic effect. nih.gov By incorporating this compound into a peptide inhibitor, researchers can create covalent probes. The alkene side chain can be engineered to react with a specific residue in the target's active site, forming an irreversible bond. This allows for definitive confirmation of the target and enables studies on the downstream cellular effects of its permanent inhibition. nih.gov

| Experimental Approach | Role of this compound | Outcome | Illustrative Reporter Tag |

| Affinity-Based Protein Profiling | Serves as a precursor to a peptide probe with a bioorthogonal handle (alkene). | Identification of binding partners from complex biological mixtures. | Azide-Biotin |

| Covalent Target Engagement | Incorporated into an inhibitor to form a covalent bond with the target protein. | Validation of target engagement and functional consequence in a cellular context. | N/A (alkene acts as warhead) |

| Activity-Based Probing | Forms the scaffold of a probe that mimics a natural substrate to report on enzyme activity. | Measurement of specific enzyme activity in native biological systems. | Azide-Fluorophore |

Rational Design of Probes for Unraveling Biological Pathways

The rational design of chemical probes is essential for visualizing and manipulating biological events within their native context. rsc.org this compound is an exemplary starting material for the synthesis of such probes due to the synthetic versatility of its homoallyl side chain. rsc.org This side chain can undergo various chemical transformations, including thiol-ene reactions, hydroboration-oxidation, or olefin metathesis, to append a wide array of functional moieties.

The design process involves tailoring the probe's structure to achieve specific properties like cell permeability, target selectivity, and appropriate photophysical characteristics (for fluorescent probes). rsc.orgmdpi.com For example, a probe designed to monitor a specific enzyme could consist of a peptide sequence containing D-Homoallylglycine for target recognition, a fluorophore, and a quencher. The homoallyl group could be used as an attachment point for the quencher. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. nih.govrsc.org

Furthermore, photoaffinity labeling (PAL) probes can be synthesized using this compound. rsc.org In this approach, a photoreactive group, such as a diazirine or benzophenone, is attached to the homoallyl side chain. unimi.it When the probe binds to its target and is exposed to UV light, the photoreactive group forms a covalent bond with the target protein, enabling its unambiguous identification and the study of its role in biological pathways. rsc.org

| Probe Type | Functionality Attached to Homoallyl Group | Application | Key Design Consideration |